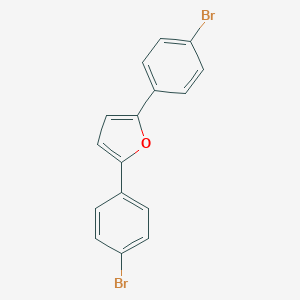

2,5-Bis(4-bromophenyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(4-bromophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2O/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLBMQWXWRKFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348235 | |

| Record name | 2,5-Bis(4-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36710-35-7 | |

| Record name | 2,5-Bis(4-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Bis 4 Bromophenyl Furan

Classical and Established Synthetic Routes

Traditional syntheses of 2,5-diaryl furans have predominantly relied on the construction of a 1,4-dicarbonyl precursor followed by cyclization, or the use of transition-metal catalysts to form the furan (B31954) core.

Cyclodehydration Approaches from 1,4-Diketone Precursors

The Paal-Knorr synthesis stands as one of the most fundamental and widely utilized methods for the preparation of furans. organic-chemistry.orgwikipedia.orgyoutube.com This acid-catalyzed cyclization of a 1,4-dicarbonyl compound provides a direct route to the furan ring system. organic-chemistry.org In the context of 2,5-bis(4-bromophenyl)furan, the requisite precursor is 1,4-bis(4-bromophenyl)butane-1,4-dione.

The mechanism of the Paal-Knorr furan synthesis involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.orgalfa-chemistry.com Subsequent dehydration of the resulting hemiacetal yields the furan ring. wikipedia.org The reaction is typically carried out in the presence of protic acids like sulfuric acid or hydrochloric acid, or with Lewis acids and dehydrating agents. alfa-chemistry.com

A common route to the 1,4-diketone precursor itself involves the Stetter reaction, which will be discussed in a later section. Once the 1,4-bis(4-bromophenyl)butane-1,4-dione is obtained, its cyclodehydration can be effected. For instance, in a related synthesis of 2,5-bis(4-cyanophenyl)furan, the 1,4-diketone intermediate is treated with acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. semanticscholar.org The solution is gently refluxed, and upon cooling, the desired furan product crystallizes. semanticscholar.org This straightforward cyclization makes the Paal-Knorr reaction a cornerstone in the synthesis of symmetrically substituted 2,5-diarylfurans. nih.govacs.org

Transition-Metal-Catalyzed Cross-Coupling Strategies for Furan Core Formation

The advent of transition-metal catalysis has provided powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, greatly impacting the synthesis of heterocyclic compounds. mdpi.com For the synthesis of 2,5-diarylfurans, palladium-catalyzed cross-coupling reactions have been particularly prominent. nih.govacs.orgmdpi.com

One notable strategy involves the decarboxylative cross-coupling of furan-2-carboxylic acid derivatives with aryl halides. acs.orgnih.govorganic-chemistry.orgresearchgate.net This approach allows for the sequential introduction of different aryl groups, enabling the synthesis of both symmetrical and unsymmetrical diarylfurans. acs.orgnih.govorganic-chemistry.org In a typical procedure for a symmetrical diarylfuran like this compound, a suitable furan precursor could be coupled with an excess of a 4-bromophenylating agent.

Research has shown that biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) can be a valuable starting material. acs.orgorganic-chemistry.orgresearchgate.net HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA), which then serves as a substrate for double decarboxylative cross-coupling reactions. acs.org While these methods often utilize high loadings of palladium catalysts, they represent a significant advancement in the synthesis of 2,5-diarylfurans from renewable feedstocks. nih.govacs.org The general conditions for such a palladium-catalyzed decarboxylative cross-coupling are detailed in the table below.

| Component | Typical Reagent/Catalyst | Typical Molar Ratio (mol %) | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Furan Substrate | 5-Aryl-2-furoic acid | 100 | Anhydrous DMF | 170 (Microwave) |

| Aryl Halide | Aryl bromide | 200 | ||

| Palladium Catalyst | Pd(acac)2 | 5 | ||

| Ligand | JohnPhos | 10 | ||

| Base | Cs2CO3 | 150 |

Modern and Sustainable Synthetic Approaches

In recent years, a growing emphasis on green chemistry has driven the development of more sustainable synthetic methods. This has led to the exploration of transition-metal-free reactions and the implementation of technologies like continuous-flow synthesis.

Transition-Metal-Free Synthesis

A significant breakthrough in the synthesis of 2,5-diarylfurans has been the development of a transition-metal-free approach. nih.govacs.orgchemrxiv.orged.ac.uk This method circumvents the use of costly and potentially toxic heavy metals. nih.gov The synthesis of this compound has been successfully achieved through a two-step sequence starting from (1E,3E)-1,4-bis(4-bromophenyl)buta-1,3-diene. nih.govacs.org

The first step is a photooxidation of the diene with singlet oxygen (¹O₂) to form the corresponding endoperoxide, 3,6-bis(4-bromophenyl)-3,6-dihydro-1,2-dioxin. nih.govchemrxiv.org This intermediate is then subjected to a dehydration reaction, often using the Appel reagent (triphenylphosphine and carbon tetrabromide), to yield the desired this compound. chemrxiv.org This metal-free synthesis is not only more environmentally benign but also provides access to various diarylfurans in good yields. nih.govchemrxiv.org

| Substrate (1,3-Diene) | Intermediate Endoperoxide Yield (%) | Final Furan Yield (%) |

|---|---|---|

| (1E,3E)-1,4-bis(4-bromophenyl)buta-1,3-diene | 60 | 87 |

| (1E,3E)-1,4-bis(4-methylphenyl)buta-1,3-diene | Not Reported | Good |

| (1E,3E)-1,4-bis(4-(trifluoromethyl)phenyl)buta-1,3-diene | Not Reported | 88 |

Continuous-Flow Synthesis Methodologies

To further enhance the safety, efficiency, and scalability of the transition-metal-free synthesis, continuous-flow technology has been implemented. nih.govacs.orgchemrxiv.orged.ac.ukscribd.com This approach avoids the isolation of the potentially unstable endoperoxide intermediate, leading to a streamlined and safer process. nih.govchemrxiv.orged.ac.uk

Modified Stetter Reaction for Key Intermediates

As mentioned earlier, the Paal-Knorr synthesis of furans relies on the availability of 1,4-diketone precursors. The Stetter reaction is a powerful tool for the synthesis of these 1,4-dicarbonyl compounds. organic-chemistry.orgchemistry-reaction.comwikipedia.orgacs.org It involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a cyanide ion or an N-heterocyclic carbene (NHC). organic-chemistry.orgchemistry-reaction.comwikipedia.org This reaction is a classic example of umpolung, where the normal electrophilic character of the aldehyde carbonyl carbon is reversed to a nucleophilic one. wikipedia.org

Regioselective Synthesis and Yield Optimization

The synthesis of 2,5-disubstituted furans, such as this compound, demands precise control over regioselectivity to avoid the formation of undesired 2,3- or 2,4-isomers. Research has focused on developing methodologies that not only ensure the correct isomer is formed but also maximize the product yield through careful optimization of reaction parameters. Key strategies include transition-metal-free approaches and palladium-catalyzed reactions, where factors like catalyst choice, solvent, and reaction conditions are systematically fine-tuned.

A notable transition-metal-free method provides a direct and regioselective route to this compound. nih.gov This process begins with the precursor (1E,3E)-1,4-bis(4-bromophenyl)buta-1,3-diene. The synthesis involves a two-step sequence: an initial photooxidation using singlet oxygen to form an intermediate endoperoxide, followed by a dehydration reaction. nih.govacs.org The crucial dehydration step, which converts the endoperoxide 3,6-bis-(4-bromophenyl)-3,6-dihydro-1,2-dioxine to the final furan product, has been optimized. Using the Appel reagent (a combination of triphenylphosphine (B44618) and carbon tetrabromide), a high yield of 87% for the furan product was achieved. acs.orgchemrxiv.org

Further optimization of this metal-free approach has been accomplished by transitioning from a batch process to a continuous-flow system. This advancement offers significant improvements in safety and efficiency by eliminating the need to isolate the potentially unstable endoperoxide intermediate. The continuous-flow method resulted in a substantial increase in the isolated yield of 2,5-diaryl furans, with an average increase of approximately 27% compared to the sequential batch process. nih.govacs.org

| Method | Starting Material | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Transition-Metal-Free (Batch Dehydration) | 3,6-bis-(4-bromophenyl)-3,6-dihydro-1,2-dioxine | PPh₃, CBr₄ (Appel Reagent) | 87 | acs.orgchemrxiv.org |

| Transition-Metal-Free (Continuous Flow) | (1E,3E)-1,4-bis(4-bromophenyl)buta-1,3-diene | ¹O₂, then PPh₃/CBr₄ | Significantly higher than batch process | nih.govacs.org |

Palladium-catalyzed reactions represent another powerful tool for the regioselective synthesis of functionalized furans. mdpi.comnih.gov While studies may not always target this compound specifically, they provide a comprehensive framework for yield optimization that is broadly applicable. A systematic evaluation of various reaction parameters in the palladium-catalyzed one-pot synthesis of furans from 1,3-dicarbonyl compounds and alkenyl bromides has identified optimal conditions for maximizing product yields. mdpi.com

The choice of catalyst, base, solvent, and oxidant is critical for the reaction's success. For instance, among various palladium sources, PdCl₂(CH₃CN)₂ was found to be the most effective catalyst, achieving yields as high as 94% under optimized conditions. The study highlighted the importance of a comprehensive approach to optimization, demonstrating the interplay between different reaction components. mdpi.com

| Parameter | Tested Options | Optimal Choice for Model Reaction | Highest Yield Achieved (%) | Reference |

|---|---|---|---|---|

| Catalyst | PdCl₂(CH₃CN)₂, Pd(OAc)₂, Pd(acac)₂ | PdCl₂(CH₃CN)₂ | 94 | mdpi.com |

| Solvent | Dioxane, Toluene, MeCN | Dioxane | 94 | mdpi.com |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | K₂CO₃ | 94 | mdpi.com |

| Oxidant | CuCl₂, Cu(OAc)₂ | CuCl₂ | 94 | mdpi.com |

These advanced methodologies underscore the importance of both reaction design for regioselectivity and systematic optimization for achieving high yields in the synthesis of this compound. The transition-metal-free continuous-flow method offers a modern, efficient, and high-yield pathway, while insights from palladium catalysis provide a well-understood framework for fine-tuning reaction conditions to maximize synthetic efficiency. nih.govmdpi.com

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Furan (B31954) Ring Formation Precursors

The formation of the furan ring in 2,5-disubstituted furans, such as 2,5-Bis(4-bromophenyl)furan, can be achieved through various synthetic routes, with the Paal-Knorr synthesis being a conventional and widely employed method. wikipedia.orgillinois.edu This classical approach involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. libretexts.orgyonedalabs.comorganic-chemistry.org For the synthesis of this compound, the specific precursor required is 1,4-di(4-bromophenyl)-1,4-butanedione.

The mechanism of the Paal-Knorr furan synthesis is initiated by the protonation of one of the carbonyl groups of the 1,4-dicarbonyl precursor. illinois.edulibretexts.org This is followed by enolization of the other carbonyl group. The hydroxyl group of the resulting enol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a cyclic hemiacetal intermediate. libretexts.org Subsequent protonation of the hydroxyl group in the hemiacetal, followed by the elimination of a water molecule, leads to the formation of the aromatic furan ring. libretexts.org The rate-determining step in this sequence is generally considered to be the initial ring formation step. libretexts.org

A more contemporary, transition-metal-free approach to the synthesis of 2,5-diaryl furans, including this compound, circumvents the need for the 1,4-dicarbonyl precursor by utilizing a 1,3-diene as the starting material. wikipedia.orgillinois.edu In the case of this compound, the precursor is (1E,3E)-1,4-bis(4-bromophenyl)buta-1,3-diene. wikipedia.orgillinois.edu

This alternative mechanistic pathway commences with the photooxidation of the 1,3-diene using singlet oxygen (¹O₂) to form an endoperoxide intermediate. wikipedia.orgillinois.edu This intermediate subsequently undergoes a mild dehydration reaction, often facilitated by Appel conditions, which proceeds via a Kornblum–DeLaMare rearrangement to yield the furan ring. illinois.edu This method offers the advantage of avoiding the potentially challenging synthesis of the 1,4-dicarbonyl precursors. wikipedia.orgillinois.edu

| Synthetic Route | Precursor for this compound | Key Mechanistic Steps | Key Intermediate |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-di(4-bromophenyl)-1,4-butanedione | Acid-catalyzed protonation, enolization, intramolecular nucleophilic attack, dehydration | Cyclic hemiacetal |

| Diene-Endoperoxide Pathway | (1E,3E)-1,4-bis(4-bromophenyl)buta-1,3-diene | Photooxidation with ¹O₂, dehydration via Kornblum–DeLaMare rearrangement | Endoperoxide |

Reaction Kinetics and Transition State Analysis in this compound Synthesis

The kinetics of the Paal-Knorr synthesis of furans are significantly influenced by the reaction conditions and the structure of the 1,4-dicarbonyl precursor. The rate-determining step is the intramolecular cyclization. libretexts.org Computational studies, primarily using density functional theory (DFT), have provided insights into the transition states and energy profiles of this reaction, although specific data for this compound is not extensively documented.

For the generalized Paal-Knorr furan synthesis, the cyclization step is associated with a high energy barrier. nih.gov However, the presence of explicit water molecules or an acid catalyst, such as H₃O⁺, can significantly lower this barrier. nih.gov For instance, under proton catalysis, the energy barrier for the ring formation from a hemiketal intermediate can be as low as 5.5 kcal/mol in the solvent phase. nih.gov The presence of electron-donating groups on the aryl substituents of the 1,4-dicarbonyl precursor has been shown to facilitate the reaction, suggesting that the electronic properties of the 4-bromophenyl groups in 1,4-di(4-bromophenyl)-1,4-butanedione play a crucial role in the reaction kinetics.

| Parameter | Observation | Implication for this compound Synthesis |

|---|---|---|

| Rate-Determining Step | Intramolecular cyclization libretexts.org | The rate is primarily dependent on the ease of ring closure of the 1,4-di(4-bromophenyl)-1,4-butanedione intermediate. |

| Effect of Catalyst | Acid catalysis significantly lowers the activation energy barrier for cyclization nih.gov | The use of a strong acid is crucial for an efficient synthesis. |

| Effect of Substituents | Electron-donating groups on the aryl rings can accelerate the reaction. | The bromine atoms, being electron-withdrawing, might have a retarding effect on the reaction rate compared to unsubstituted phenyl groups. |

| Thermodynamics | The overall reaction to form furans can be endergonic nih.gov | The reaction may require energy input to proceed to completion. |

Bromine Functional Group Reactivity: Mechanistic Considerations

The bromine atoms on the two phenyl rings of this compound are the primary sites for subsequent functionalization. These aryl bromide moieties exhibit reactivity characteristic of such compounds, particularly in transition metal-catalyzed cross-coupling reactions. The furan ring itself is an electron-rich aromatic system, and while electrophilic substitution on furan typically occurs at the 2- and 5-positions, these positions are already occupied in the target molecule. Therefore, reactions involving the bromine atoms are the most synthetically useful transformations.

The primary mode of reactivity for the bromine functional groups is through oxidative addition to a low-valent transition metal center, most commonly palladium(0), which is the initial step in many cross-coupling reactions. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming an arylpalladium(II) intermediate. The reactivity of aryl bromides in this step is generally intermediate between that of aryl iodides (more reactive) and aryl chlorides (less reactive).

Catalytic Cycles in Functionalization Reactions

The functionalization of the bromine atoms in this compound is prominently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The catalytic cycle of the Suzuki-Miyaura reaction provides a detailed mechanistic framework for understanding the transformation of the C-Br bonds into new C-C bonds.

The catalytic cycle begins with the oxidative addition of one of the aryl bromide moieties of this compound to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms a square planar arylpalladium(II) bromide intermediate.

The next step is transmetalation , where an organoboron reagent, such as a boronic acid, transfers its organic group to the palladium center. This step is typically facilitated by a base, which activates the organoboron species. The exact mechanism of transmetalation can vary, but it results in the formation of a diarylpalladium(II) complex, with both the aryl group from the furan derivative and the organic group from the boronic acid attached to the palladium.

| Step | Description | Key Species Involved |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | Pd(0) complex, this compound, Arylpalladium(II) bromide intermediate |

| Transmetalation | Transfer of an organic group from a boronic acid to the palladium center. | Arylpalladium(II) bromide intermediate, Organoboron reagent, Base, Diarylpalladium(II) complex |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Diarylpalladium(II) complex, Functionalized 2,5-diaryl furan product, Pd(0) complex |

Advanced Derivatization and Post Synthetic Functionalization Strategies of 2,5 Bis 4 Bromophenyl Furan

Aryl Halide Coupling Reactions for Extended Conjugation

The carbon-bromine bonds in 2,5-Bis(4-bromophenyl)furan are prime sites for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in extending the π-conjugated system of the molecule, a critical strategy for tuning its optical and electronic properties for applications in organic electronics.

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds. It involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to couple this compound with various aryl and heteroaryl groups.

The choice of catalyst, base, and solvent system is crucial for achieving high yields. A common catalytic system involves a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a solvent mixture like 1,4-dioxane (B91453) and water. These reactions are typically performed under an inert atmosphere to prevent degradation of the catalyst. By selecting different arylboronic acids, a diverse library of derivatives with extended π-systems can be synthesized, leading to materials with modified absorption and emission spectra.

| Aryl Halide Substrate | Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good yields |

| N-(4-bromophenyl)furan-2-carboxamide | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Not specified |

| 4-bromobenzoyl chloride | Phenylboronic acid | Pd₂dba₃ | K₂CO₃ | Toluene | Variable |

Stille Coupling Strategies

The Stille coupling reaction provides an alternative and powerful method for C-C bond formation, pairing the aryl halide with an organotin reagent (organostannane) catalyzed by palladium. libretexts.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, making it particularly useful for the synthesis of complex molecules. uwindsor.ca

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. jk-sci.com While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.orgjk-sci.com Despite this, it remains a valuable tool, especially when other coupling methods are less effective. For instance, Stille coupling can be more successful than Suzuki coupling for partners with free electron pairs, such as furan (B31954) heterocycles, often resulting in higher yields. nih.gov

Introduction of Diverse Substituents via Carbon-Halogen Bond Activation

Beyond traditional cross-coupling, direct functionalization of the carbon-halogen bond offers pathways to introduce a diverse range of substituents. These methods are crucial for fine-tuning the properties of the this compound core. Transition metal-catalyzed reactions are pivotal in this context, enabling the formation of new carbon-carbon, carbon-nitrogen, and other bonds. nih.govacs.org

Recent advancements have also focused on transition-metal-free approaches, utilizing organic radicals or base-promoted homolytic aromatic substitution (BHAS) to activate the C-Br bond. iiserkol.ac.in These strategies aim to reduce the cost and potential heavy metal contamination associated with palladium catalysts. iiserkol.ac.in Furthermore, metallaphotocatalysis has emerged as a novel technique for the alkylation of aryl bromides using light alkanes, providing a direct route to introduce small alkyl groups by activating their C-H bonds. nih.gov Such methods allow for the late-stage modification of the furan scaffold, enabling the synthesis of a broad array of functionalized materials from a common precursor. bohrium.com

Transformation to Nitrile Derivatives (e.g., 2,5-bis(4-cyanophenyl)furan)

A key transformation of this compound is its conversion to 2,5-bis(4-cyanophenyl)furan. This dinitrile derivative is a crucial intermediate in the synthesis of important antimicrobial agents. The cyanation of aryl bromides can be achieved through various methods, including palladium-catalyzed reactions with cyanide sources like zinc cyanide or copper(I) cyanide.

2,5-bis(4-cyanophenyl)furan serves as the direct precursor for the synthesis of Furamidine and its prodrug, Pafuramidine. These compounds are DNA minor groove binders and have been investigated for the treatment of various infectious diseases. The synthesis of the dinitrile from the dibromide is a critical step, and efficient, scalable methods are of significant interest for pharmaceutical production.

Strategies for Tailoring Molecular Architecture and Solubility

The inherent planarity and rigidity of the 2,5-diaryl furan backbone often lead to poor solubility in common organic solvents, which can hinder solution-based processing for applications like organic electronics. Therefore, strategies to tailor the molecular architecture to improve solubility are essential. lbl.gov

Incorporating furan moieties into conjugated polymers is one strategy that can enhance solubility compared to their all-thiophene analogs, sometimes allowing for the use of smaller and less disruptive solubilizing side chains. lbl.govacs.org The strategic placement of flexible alkyl or alkoxy chains onto the phenyl rings or directly onto the furan core (if the synthesis allows) can disrupt intermolecular packing and improve solubility. lbl.gov The introduction of these chains is typically achieved by using appropriately substituted starting materials or through post-synthetic modification via the coupling reactions discussed previously. The balance is delicate, as bulky side chains can improve solubility but may also hinder the close π-π stacking required for efficient charge transport. lbl.gov Therefore, a combination of different heterocycles, such as furan and thiophene (B33073), can be employed to optimize both solubility and electronic properties. lbl.govresearchgate.net

Precursors for Complex Heterocyclic Systems and Bioactive Scaffolds

The 2,5-diaryl furan motif is a valuable building block for constructing more complex heterocyclic systems and is recognized as a promising scaffold for developing compounds with significant biological activity. nih.gov The furan ring's electron-rich and aromatic nature allows it to engage in various interactions with biological targets.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 2,5-Bis(4-bromophenyl)furan in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be established.

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The symmetrical nature of the compound simplifies the spectrum. The protons on the central furan (B31954) ring are chemically equivalent, as are the protons on the two p-substituted bromophenyl rings.

The spectrum is characterized by two doublets in the aromatic region, typical for a 1,4-disubstituted benzene (B151609) ring, and a singlet for the furan protons. The protons on the furan ring are expected to appear at a chemical shift of approximately 6.88 ppm as a singlet. The protons of the bromophenyl groups typically appear as two distinct doublets. The protons ortho to the furan ring are observed around 7.56 ppm, while the protons ortho to the bromine atom are found at approximately 7.51 ppm.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Furan-H | ~6.88 | s (singlet) | N/A |

| Aromatic-H (ortho to furan) | ~7.56 | d (doublet) | ~8.7 |

| Aromatic-H (ortho to bromine) | ~7.51 | d (doublet) | ~8.7 |

The ¹³C NMR spectrum provides information on the carbon framework of this compound. Due to the molecule's symmetry, a reduced number of signals is observed. The spectrum shows distinct peaks for the furan carbons and the carbons of the bromophenyl rings.

The carbon atoms of the furan ring directly attached to the phenyl groups (C2/C5) are found at approximately 153.1 ppm, while the other furan carbons (C3/C4) are observed around 110.1 ppm. For the bromophenyl rings, the carbon attached to the furan ring (ipso-carbon) appears at about 129.5 ppm. The carbons ortho and meta to the bromine atom are seen at approximately 126.3 ppm and 132.0 ppm, respectively. The carbon atom bonded to the bromine atom is typically observed around 120.9 ppm.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Furan C2/C5 | ~153.1 |

| Furan C3/C4 | ~110.1 |

| Aromatic C (ipso, attached to furan) | ~129.5 |

| Aromatic C (ortho to bromine) | ~126.3 |

| Aromatic C (meta to bromine) | ~132.0 |

| Aromatic C (attached to bromine) | ~120.9 |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements.

The synthesis of this compound has been confirmed using ESI-HRMS. This technique verifies the molecular formula, C₁₆H₁₀Br₂O, by matching the experimentally measured mass to the calculated exact mass. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with three major peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br).

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 376.9180 | 376.9175 |

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes of the molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic and furan rings, C=C stretching vibrations within these rings, and the C-O-C stretching of the furan moiety. A strong band corresponding to the C-Br stretching vibration would also be present. Specific experimental FT-IR and Raman data for this compound are not widely published.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide information about the electronic transitions and photophysical properties of this compound. These properties are of interest for applications in optoelectronic materials.

The UV-Vis absorption spectrum of 2,5-diarylfurans typically shows strong absorption bands in the ultraviolet region, corresponding to π-π* transitions of the conjugated system. For this compound, the maximum absorption wavelength (λmax) is observed at approximately 330 nm. The fluorescence emission spectrum shows an emission maximum (λem) around 390 nm. The optical properties, including the Stokes shift (the difference between the absorption and emission maxima), are important for understanding the material's potential in light-emitting applications.

| Parameter | Wavelength (nm) |

|---|---|

| Absorption Maximum (λmax) | ~330 |

| Emission Maximum (λem) | ~390 |

X-ray Crystallography

No published single-crystal X-ray diffraction data for this compound is currently available in open-access crystallographic databases or the broader scientific literature. This type of analysis is crucial for definitively determining the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. It also provides detailed information about the crystal packing, intermolecular interactions, and the crystallographic system (e.g., space group, unit cell dimensions). Without experimental data, a detailed discussion of these structural features is not possible.

Similarly, there is no available information regarding the analysis of this compound using powder X-ray diffraction (PXRD). PXRD is a primary technique for investigating crystalline polymorphism, which is the ability of a compound to exist in more than one crystal structure. Such studies are vital for understanding the physical properties of a solid-state material. The absence of PXRD data means that no information on potential polymorphs of this compound can be reported.

Due to the lack of available data for the target compound, the requested data tables and detailed research findings for the specified sections cannot be generated.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic and geometric properties of organic molecules. DFT methods are prized for their balance of accuracy and computational efficiency, making them well-suited for studying relatively large molecules like 2,5-Bis(4-bromophenyl)furan. These calculations are used to determine the molecule's most stable three-dimensional arrangement (optimized geometry) and to probe its electronic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. malayajournal.org

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited, which is relevant for applications in electronics and optics. nih.gov For 2,5-diaryl furan (B31954) derivatives, the HOMO-LUMO gap can be influenced by the nature of the aryl substituents. Theoretical studies on related thiophene-furan oligomers have shown that properties such as torsion angles and electronic transitions are significantly affected by the sequence of the heterocyclic units. arxiv.org In a study of 2,5-bis[4-N,N-diethylaminostyryl]thiophene and its furan analog, DFT calculations at the B3LYP/6-31G(d) level revealed that the furan derivatives tend to have larger energy gaps compared to their thiophene (B33073) counterparts. pastic.gov.pk For π-conjugated polymers based on furan, the bandgap can be tuned by adjusting the length of the oligofuran building blocks. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Furan and Thiophene Derivatives (Calculated via DFT) Note: These are representative values from theoretical studies on analogous compounds and not specific to this compound.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,5-Diaryl Furan Analogue | -5.5 to -6.5 | -1.5 to -2.5 | 3.5 to 4.5 |

| 2,5-Diaryl Thiophene Analogue | -5.0 to -6.0 | -2.0 to -3.0 | 2.5 to 3.5 |

| Furan Monomer | ~ -6.9 | ~ 2.0 | ~ 8.9 |

| Thiophene Monomer | ~ -6.6 | ~ 1.2 | ~ 7.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow denote regions of neutral or near-neutral potential.

For halogenated aromatic compounds, the MEP can reveal interesting features. For instance, in furan and thiophene complexes with dihalogen molecules (XY), the negative electrostatic potentials of the furan and thiophene rings and the most positive electrostatic potential on the halogen atom (known as a σ-hole) determine the geometry of the resulting halogen-bonded complexes. nih.govresearchgate.netsemanticscholar.org This indicates that electrostatic interactions play a significant role in the intermolecular interactions of such systems. nih.govresearchgate.netsemanticscholar.org In the case of this compound, the MEP map would likely show negative potential around the furan oxygen atom and the π-systems of the aromatic rings, while the bromine atoms would exhibit regions of both positive (σ-hole) and negative potential. nih.govmdpi.com

DFT calculations are widely used to predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become increasingly accurate. nih.govd-nb.info DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR spectra with a high degree of correlation to experimental data. acs.orgacs.org For brominated aromatic compounds, relativistic effects on the ¹³C chemical shift of the carbon atom bonded to bromine can be significant and may need to be considered for accurate predictions. acs.orgacs.org Studies on furan derivatives have demonstrated that calculated shielding constants are sensitive to substituent effects. researchgate.net

Vibrational Frequencies: DFT is also employed to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. youtube.com Anharmonic force field calculations using DFT can yield vibrational spectra that are in very good agreement with experimental data for heterocyclic molecules like furan. researchgate.netnih.gov For heavier elements like bromine, relativistic effects can also influence the calculated vibrational frequencies. uit.no

Table 2: Predicted Spectroscopic Data for a Generic 2,5-Diaryl Furan Structure (Illustrative) Note: These are hypothetical, representative values to illustrate the type of data obtained from DFT calculations.

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C-Br) | 115-125 ppm |

| ¹³C NMR Chemical Shift (Furan C-α) | 140-150 ppm |

| ¹H NMR Chemical Shift (Furan H-β) | 6.5-7.5 ppm |

| Key IR Vibrational Frequency (C-O-C stretch) | 1000-1100 cm⁻¹ |

| Key IR Vibrational Frequency (C-Br stretch) | 500-600 cm⁻¹ |

Molecules with extended π-conjugated systems, such as 2,5-diaryl furans, are of interest for their potential non-linear optical (NLO) properties. These properties are crucial for applications in optoelectronics, including optical switching and frequency conversion. researchgate.net Computational methods, particularly time-dependent DFT (TD-DFT), can be used to predict NLO properties like polarizability (α) and hyperpolarizability (β and γ). jlu.edu.cn

Theoretical studies on furan and its homologues have shown that the substitution of the heteroatom with heavier atoms can systematically increase the polarizability and hyperpolarizability. jlu.edu.cn For furan-based derivatives, the extent of π-conjugation and the presence of electron-donating or withdrawing groups on the aryl rings are expected to significantly influence the NLO response. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

For molecules like this compound, MD simulations could be used to investigate:

Intermolecular Interactions: The nature and strength of interactions between multiple this compound molecules in a condensed phase, such as π-π stacking, halogen bonding, and van der Waals forces. These interactions are crucial for understanding the packing in the solid state and the resulting material properties.

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and electronic properties.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.gov This is achieved by calculating a set of molecular descriptors (numerical representations of a molecule's structure) and using statistical methods to correlate these descriptors with an observed property.

For a series of related compounds, a QSPR model can be developed to predict the properties of new, unsynthesized molecules. In the context of this compound and its derivatives, QSPR could be used to:

Predict properties like solubility, melting point, or chromatographic retention times based on structural modifications.

Estimate electronic properties, such as the HOMO-LUMO gap or NLO response, for a library of related compounds.

Screen for molecules with desired properties before undertaking their synthesis.

A study on the adsorption of brominated and chlorinated dibenzo-p-dioxins on C60 fullerene successfully used a Nano-QSPR model to predict adsorption energies, demonstrating the utility of this approach for halogenated aromatic compounds. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of different types of intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would be instrumental in understanding how the molecules pack in the solid state. The analysis generates a three-dimensional surface around the molecule, color-coded to indicate different properties of the intermolecular contacts. For instance, red spots on the surface typically highlight short contacts with high interaction energies, such as hydrogen bonds, while blue regions represent areas with weaker interactions.

A key output of this analysis is the 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For bromophenyl-containing compounds, common interactions that would be analyzed include:

Br···H/H···Br contacts: Interactions involving the bromine atoms and hydrogen atoms of neighboring molecules.

C···H/H···C contacts: Van der Waals interactions between carbon and hydrogen atoms.

H···H contacts: Interactions between hydrogen atoms on adjacent molecules.

Br···Br contacts: Halogen-halogen interactions between bromine atoms.

C···C contacts: π-π stacking interactions between the aromatic rings.

Br···π contacts: Interactions between a bromine atom and the π-system of an aromatic ring.

Hypothetical Data Table for Intermolecular Contacts in this compound based on Hirshfeld Surface Analysis:

| Intermolecular Contact | Percentage Contribution |

| H···H | ~30-40% |

| C···H/H···C | ~20-25% |

| Br···H/H···Br | ~15-20% |

| Br···Br | ~5-10% |

| C···C (π-π stacking) | ~5-10% |

| Br···C/C···Br | ~5% |

| Other | <5% |

Note: This table is a hypothetical representation based on data from similar compounds and is intended for illustrative purposes.

Validation and Refinement of Theoretical Models with Experimental Data

A crucial aspect of computational chemistry is the validation and refinement of theoretical models by comparing calculated results with experimental data. This iterative process ensures that the computational methods accurately describe the properties of the molecule under investigation.

For this compound, theoretical calculations, such as those based on Density Functional Theory (DFT), would be employed to predict various molecular properties. These theoretical predictions are then compared against experimental findings.

Key areas for validation and refinement include:

Molecular Geometry: The optimized molecular structure calculated by theoretical methods can be compared with experimental data obtained from X-ray crystallography. Key parameters for comparison include bond lengths, bond angles, and dihedral angles. Discrepancies between the calculated and experimental geometries can be used to refine the computational model, for instance, by choosing a more appropriate functional or basis set.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as UV-Vis absorption and emission spectra. Time-dependent DFT (TD-DFT) is a common method for this purpose. The calculated absorption and emission wavelengths (λ_abs and λ_em) can be compared with experimentally measured spectra. ias.ac.inacs.org Agreement between the theoretical and experimental spectra provides confidence in the computational model's ability to describe the electronic structure of the molecule.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy. This comparison helps in the assignment of vibrational modes observed in the experimental spectra.

In a study on N-(4-bromophenyl)furan-2-carboxamide, a related compound, docking studies and molecular dynamics simulations were used to validate the molecule's antibacterial activity, demonstrating the power of computational approaches in confirming experimental findings. nih.govmdpi.com

The process of validation and refinement is cyclical. If significant deviations are observed between theoretical predictions and experimental results, the computational model is adjusted and the calculations are repeated until a satisfactory level of agreement is achieved. This ensures that the theoretical model provides a reliable representation of the molecule's behavior.

Supramolecular Chemistry and Crystal Engineering

Polymorphism and Crystal Structure Diversity

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a significant phenomenon in crystal engineering. While specific studies on the polymorphism of 2,5-bis(4-bromophenyl)furan are not extensively detailed in the provided research, the closely related isomer, 2,5-bis(3-bromophenyl)furan, has been shown to exhibit polymorphism. researchgate.net This suggests that this compound may also be capable of forming different polymorphic modifications depending on crystallization conditions. The formation of polymorphs is influenced by a delicate balance of thermodynamic and kinetic factors during crystal growth. researchgate.net For instance, in other organic molecules, the rate of crystallization has been shown to favor different polymorphs, with rapid crystallization sometimes yielding a co-planar conformation while slower processes favor a more twisted molecular structure. researchgate.net

The diversity in crystal structures among furan (B31954) derivatives is further highlighted by compounds like 2,5-bis[(4-fluorophenyl)iminomethyl]furan. This molecule crystallizes in the monoclinic space group C2/c, with the central furan ring situated on a twofold rotation axis. nih.govresearchgate.net This contrasts with another derivative, 2,5-bis(pentafluorophenyliminomethyl)furan, which crystallizes in the space group P1 and exhibits a different molecular conformation and packing pattern dominated by π–π stacking interactions. nih.gov

A summary of crystallographic data for a related furan derivative is presented in the table below.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| furan-2,5-diylbis((4-chlorophenyl)methanol) | C₁₈H₁₄Cl₂O₃ | monoclinic | P2₁/n | 10.3048(6) | 8.9620(5) | 18.0909(10) | 93.046(6) | 1668.36(16) | 4 |

| 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | C₂₄H₁₆Br₂FN₃S | monoclinic | P2₁/n | 14.9517(9) | 5.4857(3) | 27.9582(17) | 102.434(6) | 2239.4(2) | 4 |

Data for furan-2,5-diylbis((4-chlorophenyl)methanol) sourced from researchgate.net. Data for 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole sourced from cardiff.ac.uk.

Halogen Bonding Interactions in Crystal Packing

Halogen bonds are highly directional non-covalent interactions that play a crucial role in the crystal engineering of halogenated organic molecules. acs.org The bromine atoms in this compound are capable of forming significant halogen bonds, which can influence the crystal packing. The strength of these interactions generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

In the polymorphs of the related compound (Z)-3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate, unique halogen bonds of the Br···N and Br···Br types are observed, and these interactions are significant in dictating the crystal packing of their respective forms. researchgate.net Similarly, studies on 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives reveal the presence of C–H···Br hydrogen bonds and Br···Br interactions in the solid state. dntb.gov.ua These examples underscore the importance of halogen bonding in the supramolecular assembly of brominated aromatic compounds. The Br···Br interactions in the γ-structure of 2,5-bis(3-bromophenyl)furan have been specifically noted for their role in the crystal structure. researchgate.net

Self-Assembly Behavior of this compound Derivatives

The principles of self-assembly are evident in the crystal structures of derivatives of 2,5-bis(phenyl)furan. The specific functional groups attached to the phenyl rings can direct the formation of distinct supramolecular architectures.

A noteworthy example is 2,5-bis[(4-fluorophenyl)iminomethyl]furan. In its crystal structure, a tri-periodic network is formed through a combination of C–H···N and C–H···F hydrogen bonds, as well as weaker edge-to-face C–H···π interactions. nih.govresearchgate.net Molecules are organized in a head-to-tail fashion, held together by intermolecular C1–H1···N1 hydrogen bonds, which creates chains running along the dntb.gov.ua direction. nih.gov Further stability is achieved through C–H···F hydrogen bonding involving the peripheral 4-fluorophenyl rings, which results in supramolecular chains extending parallel to the direction. nih.govresearchgate.net This demonstrates how the strategic placement of different functional groups can be used to guide the self-assembly process and create complex, well-defined solid-state structures.

Advanced Materials Science Applications

Organic Electronic Materials and Optoelectronic Applications

2,5-Bis(4-bromophenyl)furan is a key precursor in the creation of organic electronic materials, which are valued for their potential in applications such as flexible displays, lighting, and solar cells. nih.gov The bromine atoms on the phenyl rings act as reactive sites, enabling the extension of the conjugated system through various cross-coupling reactions. This allows for the synthesis of well-defined oligomers and polymers with tunable electronic and optical characteristics.

Derivatives of this compound form a significant class of luminescent materials. The furan (B31954) moiety, when incorporated into extended π-conjugated systems, often imparts strong fluorescence. nih.gov Oligofurans, synthesized from this precursor, are known to be blue emissive materials. researchgate.net The photoluminescence properties of these materials can be finely tuned by modifying the chemical structure, for instance, by altering the length of the oligomer or by introducing different substituent groups. This tunability is crucial for achieving desired emission colors in applications like organic light-emitting diodes (OLEDs).

Research into furan/phenylene co-oligomers has demonstrated that these materials can exhibit high photoluminescence quantum yields (PLQY). researchgate.net For instance, solution-processed single crystals of certain furan/phenylene co-oligomers have shown PLQY values exceeding 65%. rsc.org While specific PLQY data for direct derivatives of this compound are not extensively reported in readily available literature, the general properties of this class of materials are highly promising.

Table 1: Photophysical Properties of Representative Furan-Based Oligomers

| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Photoluminescence Quantum Yield (Φ_PL) |

|---|---|---|---|

| 2,5-Diaryl Furans | 350-400 | 400-500 ("blue" region) | Varies with structure |

| Furan/Phenylene Co-oligomers | 400-450 | 450-550 | Up to >65% in single crystals |

Note: The data presented are representative values for the general classes of compounds and may not correspond to direct derivatives of this compound.

The extended conjugation in oligomers and polymers derived from this compound gives rise to semiconducting properties. These materials are being actively investigated for their potential use in organic field-effect transistors (OFETs). researchgate.net Furan-containing organic semiconductors are noted for their good solubility and high carrier mobility. researchgate.net

Furan-phenylene co-oligomers, in particular, have demonstrated good hole-transport properties. researchgate.net The charge transport characteristics are influenced by the molecular packing in the solid state, which can be controlled through chemical design. The substitution of thiophene (B33073) with furan in co-oligomers can lead to improved molecular planarity and shorter π-π stacking distances, which are beneficial for charge transport. nih.gov

Table 2: Electronic Properties of Representative Furan-Based Organic Semiconductors

| Material Class | Hole Mobility (μ_h, cm²/Vs) | Electron Mobility (μ_e, cm²/Vs) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| Furan/Phenylene Co-oligomers | ~0.12 | Generally lower | -5.5 to -6.0 | -2.5 to -3.0 |

| Furan-Substituted Thiophene/Phenylene Co-oligomers | ~0.7 | ~0.1 | Not specified | Not specified |

Note: The data presented are representative values for the general classes of compounds and may not correspond to direct derivatives of this compound.

Precursors for Conjugated Oligofurans and Polyfuran Derivatives

This compound is an essential starting material for the synthesis of short-chain linearly conjugated oligofurans. nih.gov These oligomers are of interest due to their well-defined structures and tunable properties, which make them ideal for fundamental studies of structure-property relationships. The synthesis of these oligomers often involves transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, where the bromine atoms are replaced with other organic moieties to extend the conjugation. acs.org

Furthermore, this compound can be used in the synthesis of polyfuran derivatives. While the direct polymerization of this compound is not commonly reported, it can be converted into other monomers suitable for polymerization. For example, the bromo-functional groups can be transformed into other reactive groups, such as boronic esters, which can then undergo polymerization reactions.

Design Principles for Structure-Property Relationships in Functional Materials

The development of functional materials based on this compound relies on a clear understanding of structure-property relationships. Key design principles include:

Tuning Conjugation Length: The optical and electronic properties of oligofurans are highly dependent on the length of the conjugated chain. Increasing the number of repeating units generally leads to a red-shift in both the absorption and emission spectra, allowing for the tuning of color from the blue to the green and yellow regions. nih.gov

Introducing Substituents: The introduction of different functional groups onto the phenyl rings or the furan core can significantly impact the material's properties. For example, electron-donating or electron-withdrawing groups can be used to modulate the HOMO and LUMO energy levels, which in turn affects the charge injection and transport properties in semiconductor devices. acs.org

Controlling Intermolecular Interactions: The performance of organic electronic devices is not only dependent on the properties of individual molecules but also on their organization in the solid state. The introduction of bulky side chains can influence the packing of the molecules, which can affect both the charge carrier mobility and the solid-state luminescence efficiency. acs.org For instance, incorporating alkyl chains can improve solubility, which is often a challenge in materials chemistry. nih.gov

Emerging Roles in Novel Material Architectures

The versatility of this compound and its derivatives is leading to their exploration in a variety of novel material architectures. One emerging area is the development of organic semiconductor lasers. nih.gov The high fluorescence efficiency of some furan-based oligomers makes them promising candidates for the active gain medium in these devices.

Furthermore, the ability to fine-tune the electronic properties of these materials makes them suitable for use in advanced sensor applications. The interaction of the conjugated system with specific analytes can lead to changes in their optical or electrical properties, forming the basis of a sensing mechanism. The development of furan-based materials for applications in bioelectronics is also an area of growing interest, leveraging their potential for biocompatibility and tunable electronic properties.

Future Research Directions and Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of 2,5-diarylfurans, including 2,5-Bis(4-bromophenyl)furan, has traditionally relied on methods like the Paal–Knorr synthesis, which can involve lengthy preparations of the required 1,4-dicarbonyl precursors nih.govacs.org. Recent advancements have demonstrated a promising transition-metal-free approach. This method utilizes the oxidation of a corresponding 1,3-diene with singlet oxygen to form an endoperoxide intermediate, which is then dehydrated using the Appel reagent (CBr₄/PPh₃) to yield the furan (B31954) core acs.orgnih.govchemrxiv.org.

Future research should focus on optimizing and expanding these more sustainable routes. A significant development has been the adaptation of this synthesis to a continuous-flow process, which eliminates the need to isolate the potentially unstable endoperoxide intermediate. This not only improves safety and reduces waste but also significantly increases the isolated yields of 2,5-diarylfurans acs.orgnih.gov.

Key research objectives include:

Alternative Dehydrating Agents: Investigating greener and more cost-effective alternatives to the Appel reagent for the endoperoxide dehydration step.

Solvent Screening: Exploring the use of bio-based or recyclable solvents to further enhance the sustainability profile of the synthesis.

Catalytic Systems: While the current method is transition-metal-free, the development of catalytic (as opposed to stoichiometric) dehydration methods could further improve atom economy. Iron catalysis, for instance, is gaining traction for dehydrative cyclizations due to its low cost and environmental friendliness mdpi.com.

Energy Efficiency: Optimizing reaction conditions in flow chemistry setups to minimize energy consumption, for example, by exploring photochemistry in microreactors for the singlet oxygen generation.

| Primary Advantage | Simpler experimental setup for small-scale synthesis. | Higher efficiency, safety, and scalability acs.orgnih.gov. |

Rational Design of Functionalized Derivatives for Tailored Material Properties

The two bromine atoms in this compound serve as highly valuable synthetic handles for post-synthesis functionalization. These sites are ideal for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a virtually limitless range of functional groups nih.govresearchgate.net. This capability is central to the rational design of new materials with precisely tailored electronic, optical, and physical properties.

Future research should systematically explore the structure-property relationships that emerge from targeted functionalization. By strategically adding electron-donating or electron-withdrawing groups, researchers can tune the frontier molecular orbital (HOMO/LUMO) energy levels, thereby controlling the band gap and, consequently, the optical absorption and emission characteristics of the resulting molecules.

Prospective research avenues include:

Optoelectronic Materials: Designing derivatives for organic electronics by introducing moieties known to enhance charge transport (for OFETs) or luminescent efficiency (for OLEDs) nih.govacs.org.

Solubility Enhancement: Incorporating flexible alkyl chains at the 3- or 4-position of the furan ring or on the terminal phenyl rings to improve solubility in common organic solvents, a frequent challenge in materials chemistry nih.govacs.org.

Polymer Building Blocks: Utilizing the difunctional nature of the molecule to synthesize novel furan-phenylene co-oligomers and polymers with extended π-conjugation for applications in conductive plastics and sensors nih.govacs.org.

Biologically Active Molecules: Building on studies of other functionalized furan compounds, new derivatives could be designed and screened for specific biological activities nih.govnih.govnih.gov.

Deeper Understanding of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics is fundamental to optimizing synthetic protocols and controlling product formation. For the transition-metal-free synthesis of this compound, this involves a deeper investigation of both the [4+2] cycloaddition of singlet oxygen with the diene precursor and the subsequent dehydration of the endoperoxide.

Future work should aim to elucidate these mechanisms using a combination of experimental and computational techniques.

Kinetic Studies: Performing detailed kinetic analysis to determine rate laws, activation energies, and the influence of reaction parameters (e.g., temperature, concentration, solvent polarity) on reaction rates. This data is critical for refining continuous-flow processes nih.gov.

In-situ Spectroscopy: Employing techniques like in-situ NMR, IR, or Raman spectroscopy to monitor the reaction in real-time, allowing for the detection of transient intermediates and the validation of proposed mechanistic pathways.

Isotopic Labeling: Using isotopically labeled reactants (e.g., with ¹⁸O₂) to trace the path of atoms throughout the reaction, providing definitive evidence for specific bond-forming and bond-breaking events.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for accelerating materials discovery by predicting the properties of molecules before they are synthesized. The integration of quantum chemistry calculations with machine learning is emerging as a particularly potent strategy for exploring the vast chemical space of furan-based materials acs.orgacs.org.

Future research in this area should leverage advanced computational modeling to guide the rational design of this compound derivatives.

High-Throughput Screening: Using Density Functional Theory (DFT) to build large datasets of the electronic and optical properties of virtual libraries of derivatives acs.orgacs.org. Properties of interest include HOMO/LUMO energies, band gaps, and absorption/emission spectra researchgate.net.

Machine Learning Models: Training graph neural networks or other machine learning models on these DFT-generated datasets to create predictive tools capable of rapidly screening thousands of potential structures for desired properties, such as a specific dielectric constant or emission wavelength acs.orgacs.org.

Reactive Dynamics: Employing reactive molecular dynamics (MD) simulations to model the synthesis, polymerization, or degradation processes of materials derived from this compound, providing insights into their formation and stability nih.gov. A comprehensive computational study of polyfurans has already highlighted their unique electronic properties compared to analogous polythiophenes, underscoring the value of such predictive work researchgate.net.

Exploration of Interdisciplinary Applications in Advanced Technologies

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for a range of advanced technologies. Future research should focus on fabricating and testing prototype devices to translate the fundamental properties of these molecules into practical applications.

Potential interdisciplinary applications to be explored:

Organic Electronics: As a building block for organic semiconductors, derivatives could be incorporated into Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic photovoltaic (OPV) cells nih.gov.

Chemical Sensors: The conjugated furan-phenylene backbone can be functionalized with specific receptor groups. Changes in the electronic or optical properties of the molecule upon binding with a target analyte could form the basis of highly sensitive chemical sensors.

Bio-based Materials: Furan-based polymers are considered potential sustainable replacements for some petrochemical-based polymers mdpi.com. Research into creating high-performance polymers from this building block could contribute to the development of more sustainable electronics and materials.

Photonics: The rigid, planar structure is conducive to creating materials with interesting photophysical properties, such as two-photon absorption, which is valuable for applications in 3D microfabrication, optical data storage, and bio-imaging.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-bis(4-bromophenyl)furan, and how do reaction conditions influence yield?

- The compound can be synthesized via cyclohydration of 1,4-diketones under acidic conditions, yielding furan derivatives. For example, 1,3-bis(4-bromophenyl)-5,6-dimethyl-4,7-dihydrobenzo[c]furan was prepared using this method, achieving high yields (~85%) . Alternative routes include Friedel-Crafts acylation followed by Diels-Alder cyclization, where bromobenzene and fumaryl chloride form intermediates . Optimizing stoichiometry, temperature, and catalyst (e.g., Lewis acids) is critical to minimize side reactions.

Q. How is the crystal structure of this compound derivatives characterized, and what intermolecular interactions are observed?

- X-ray crystallography is used to determine bond lengths, angles, and packing motifs. For example, C—H···π interactions and halogen (Br) stacking dominate in derivatives like 2,5-bis(4-fluorophenyl)-2-methylsulfanyl-1-benzofuran, influencing crystallinity and stability . Symmetry operations (e.g., space group P21) and unit cell parameters (e.g., a = 10.7673 Å, β = 116.124°) are reported for structural validation .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

- 1H/13C NMR validates substituent positions and symmetry. For example, aromatic protons in bis(4-bromophenyl) derivatives resonate at δ 7.2–7.8 ppm, while furan protons appear at δ 6.5–7.0 ppm . Mass spectrometry (MS) confirms molecular weight (e.g., m/z 456 for C16H10Br2O), and FT-IR identifies functional groups (e.g., C-Br stretching at ~600 cm⁻¹) .

Q. How is the compound screened for biological activity in tumor suppression or apoptosis studies?

- In vitro assays using cancer cell lines (e.g., MTT assay) assess cytotoxicity. The compound’s role in apoptosis is evaluated via Annexin V/propidium iodide staining and caspase-3 activation . Dose-response curves (e.g., IC50 values) and Western blotting for apoptotic markers (e.g., Bcl-2, Bax) are standard methodologies .

Advanced Research Questions

Q. What catalytic strategies improve selectivity in synthesizing this compound derivatives?

- Bimetallic catalysts (e.g., Ru-Co or Pd-Ni) enhance hydrogenation selectivity during furan functionalization, reducing side products like over-reduced cyclohexane derivatives . For example, one-pot reactions using 5-hydroxymethylfurfural (HMF) with N-methylamine intermediates achieve 80–90% selectivity for bis(aminomethyl)furan derivatives . Catalyst supports (e.g., Al2O3) and solvent polarity (e.g., acetonitrile vs. THF) are key variables .

Q. How can microwave-assisted synthesis optimize the preparation of 2,5-bis(4-aminophenyl)furan derivatives?

- Microwave irradiation reduces reaction time from hours to minutes. For example, coupling 4-cyano-2-nitrotoluene with furan-2,5-dicarboxaldehyde under microwave conditions (150°C, 20 min) yields 2,5-bis(4-cyano-2-nitrostyryl)furan with 64% purity . Parameters like power (300–500 W) and solvent (DMAC) influence reproducibility .

Q. What methodologies enable the functionalization of this compound for advanced materials (e.g., polymers or bioactive molecules)?

- Oxidation/hydroxymethylation (e.g., using H2O2/NaHCO3) introduces hydroxyl groups, forming 2,5-bis(hydroxymethyl)furan (BHMF), a precursor for polyesters . Suzuki-Miyaura cross-coupling with aryl boronic acids introduces substituents (e.g., –CF3 or –OCH3) for tuning electronic properties . Reaction progress is monitored via TLC or HPLC.

Q. How do structural modifications impact the antibacterial activity of this compound derivatives?

- Introducing electron-withdrawing groups (e.g., –Cl, –CF3) at the para-position enhances activity against Gram-negative bacteria (e.g., E. coli). For example, 2,5-bis(4-amino-2-trifluoromethylphenyl)furan shows MIC values of 1–2 µg/mL due to improved membrane penetration . QSAR models correlate logP, polar surface area, and bioactivity .

Q. What challenges arise in analyzing byproducts during the synthesis of this compound, and how are they resolved?

- GC-MS and HPLC-DAD identify common byproducts like brominated dimers or over-acylated intermediates. For example, Friedel-Crafts acylation may yield regioisomers, which are separated via flash chromatography (SiO2, hexane/EtOAc gradient) . Recycling catalysts (e.g., Pd/C) reduces residual metal contamination .

Methodological Notes

- Data Contradictions : While conventional synthesis (e.g., cyclohydration) yields ~85% purity , microwave methods achieve higher efficiency but require stricter temperature control .

- Catalyst Selection : Ru-based catalysts favor hydrogenation, whereas Pd systems excel in cross-coupling, necessitating mechanistic studies to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.